2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide
Beschreibung
This compound belongs to the class of heterocyclic acetamides featuring a benzofuropyrimidine core linked to an N-(2,3-dimethylphenyl)acetamide moiety via a sulfanyl bridge. The benzofuropyrimidine scaffold confers rigidity and aromaticity, while the 2,3-dimethylphenyl group introduces steric and electronic modifications that influence solubility, bioavailability, and receptor interactions.
Eigenschaften
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-6-5-8-15(13(12)2)23-17(24)10-26-20-19-18(21-11-22-20)14-7-3-4-9-16(14)25-19/h3-9,11H,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXNDJLWFZASQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide is a compound belonging to the class of benzofuro[3,2-d]pyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuro[3,2-d]pyrimidine core with a sulfanyl group and an N-(2,3-dimethylphenyl) acetamide moiety. This unique structure may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O2S |
| Molecular Weight | 363.44 g/mol |
| IUPAC Name | 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide |
| InChIKey | ORUAFTJZDQRWBM-UHFFFAOYSA-N |
The biological activity of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate or bind within the minor groove of DNA, affecting transcription and replication processes.
Antitumor Activity
Recent studies have demonstrated that benzofuro[3,2-d]pyrimidine derivatives exhibit significant antitumor activity. For instance:
- In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) showed that derivatives similar to the compound inhibited cell proliferation effectively.
| Cell Line | IC50 (μM) in 2D Assays | IC50 (μM) in 3D Assays |
|---|---|---|
| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results indicate that the compound could serve as a potential candidate for further development as an antitumor agent due to its lower toxicity in comparison to traditional chemotherapeutics.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that similar compounds with amidine moieties have shown effectiveness against various pathogens by binding to DNA and inhibiting DNA-dependent enzymes.
Case Studies
- Antitumor Efficacy : A study conducted on a series of benzofuro[3,2-d]pyrimidine derivatives demonstrated their efficacy against multiple cancer cell lines with promising results indicating their potential as new antitumor drugs.
- Antimicrobial Properties : Research into dicationic molecules similar to the subject compound has shown broad-spectrum antimicrobial activity against pathogens such as Pneumocystis carinii, suggesting that modifications to the benzofuro[3,2-d]pyrimidine structure can enhance antimicrobial efficacy.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
a. Benzofuropyrimidine vs. Benzothienopyrimidine
- Target Compound : Benzofuro[3,2-d]pyrimidine core (oxygen atom in the fused ring system).
- Analog (): Benzothieno[2,3-d]pyrimidine core (sulfur atom replaces oxygen). The hexahydro modification in ’s compound introduces conformational flexibility, which may reduce metabolic stability compared to the fully aromatic benzofuropyrimidine system .
b. Substituent Variations on the Acetamide Group
*Calculated based on molecular formula C₂₂H₁₉N₃O₂S.
- Electronic Effects: Electron-donating groups (e.g., methoxy in ) may enhance resonance stabilization of the acetamide moiety, whereas methyl groups (target compound) prioritize lipophilicity .
Modifications to the Sulfanyl Bridge and Adjacent Groups
a. Hexahydro vs. Aromatic Systems
- Target Compound : Fully aromatic benzofuropyrimidine system.
- Analog (, CAS 477330-62-4): Hexahydro[1]benzothieno[2,3-d]pyrimidine core.
b. Additional Substituents on the Core
- Analog (): Incorporates a 4-methylbenzyl group on the benzofuropyrimidine ring. This modification is absent in the target compound, suggesting divergent biological targets .
Crystallographic and Physicochemical Properties
- Crystal Packing () : N-Substituted acetamides often form dimeric structures via N–H···O hydrogen bonds (R₂²(10) motif), as seen in related compounds. This behavior correlates with higher melting points and crystallinity, which may influence formulation strategies .
Q & A
Q. 1.1. How can researchers optimize the multi-step synthesis of this compound to ensure high yield and purity?
The synthesis involves sequential reactions including cyclocondensation, sulfhydryl group introduction, and acetamide coupling. Key steps include:
- Cyclocondensation : Reaction of benzofuran precursors with thiourea derivatives under reflux in ethanol .
- Sulfhydryl functionalization : Use of NaSH or thiourea in DMF at 80–100°C to introduce the sulfanyl group .
- Acetamide coupling : Activation of the carboxylic acid intermediate with EDC/HOBt followed by reaction with 2,3-dimethylaniline .
Methodological Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography. Final purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. 1.2. What advanced spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR : H and C NMR to verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, benzofuropyrimidine aromatic protons at δ 7.5–8.3 ppm) .
- X-ray crystallography : Use SHELXL () to resolve crystal structures, confirming the sulfanyl-acetamide linkage and dihedral angles between fused rings .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 435.12) .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). A systematic approach includes:
- Dose-response profiling : Test across a 0.1–100 µM range in multiple cell lines (e.g., HeLa, MCF-7) to identify IC consistency .
- Structural analogs comparison : Compare with derivatives (e.g., fluorophenyl or chlorophenyl variants) to isolate substituent-specific effects .
- Kinetic studies : Use SPR or ITC to measure binding affinities for target enzymes (e.g., thymidylate synthase) .
Q. 2.2. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- QSAR modeling : Use Gaussian or Schrödinger Suite to correlate substituent electronic parameters (e.g., Hammett σ) with inhibitory activity .
- Molecular docking : AutoDock Vina or Glide to simulate binding to ATP pockets in kinases or folate-dependent enzymes .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-enzyme complexes .
Q. 2.3. How can researchers design experiments to elucidate the compound’s metabolic stability?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at C7 of benzofuropyrimidine) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Data Contradiction Analysis
Q. 3.1. How should discrepancies in solubility data (e.g., DMSO vs. aqueous buffer) be addressed?
| Solvent | Solubility (mg/mL) | Method | Reference |
|---|---|---|---|
| DMSO | 25.4 ± 1.2 | Shake-flask | |
| PBS (pH 7.4) | 0.12 ± 0.03 | Nephelometry | |
| Resolution : Pre-saturate PBS with 0.5% Tween-80 to improve solubility for in vivo studies. Validate via dynamic light scattering (DLS) . |
Q. 3.2. Why do cytotoxicity studies show variability across research groups?
Potential factors:
- Assay interference : Sulfanyl groups may react with MTT reagents; switch to resazurin-based assays .
- Cell confluency : Maintain 70–80% confluency during seeding to ensure consistent proliferation rates.
- Batch variability : Source compounds from certified suppliers (e.g., PubChem) and confirm purity via H NMR .
Stability and Reactivity
Q. 4.1. What conditions destabilize the sulfanyl-acetamide bond during storage?
- pH sensitivity : Degrades rapidly at pH < 5 (e.g., gastric conditions). Stabilize with lyophilization in citrate buffer (pH 6.0) .
- Light exposure : Store in amber vials at –20°C to prevent photolytic cleavage of the benzofuropyrimidine ring .
Target Engagement Validation
Q. 5.1. How can researchers confirm selective inhibition of kinase targets?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in lysates by measuring thermal stabilization (ΔTm ≥ 2°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
